2-Ethylacrylic acid

Polymer Chemistry Copolymerization Reactivity Ratios

2-Ethylacrylic acid (CAS 3586-58-1), also known as 2-methylidenebutanoic acid, is an α,β-unsaturated monocarboxylic acid featuring an ethyl substituent at the 2-position of the acrylic acid backbone. This monomer serves as the building block for poly(2-ethylacrylic acid) (PEAA), a pH-responsive polymer with established utility in drug delivery systems and biomedical applications.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 3586-58-1
Cat. No. B1214942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylacrylic acid
CAS3586-58-1
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCC(=C)C(=O)O
InChIInChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)
InChIKeyWROUWQQRXUBECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylacrylic Acid (CAS 3586-58-1): Technical Profile and Procurement Relevance


2-Ethylacrylic acid (CAS 3586-58-1), also known as 2-methylidenebutanoic acid, is an α,β-unsaturated monocarboxylic acid featuring an ethyl substituent at the 2-position of the acrylic acid backbone [1]. This monomer serves as the building block for poly(2-ethylacrylic acid) (PEAA), a pH-responsive polymer with established utility in drug delivery systems and biomedical applications [2]. The compound is commercially available with purity specifications of 98% and is typically stabilized with 150 ppm BHT as an inhibitor to prevent premature polymerization .

Why Generic Substitution of 2-Ethylacrylic Acid Fails: Structural and Functional Differentiators


Although 2-ethylacrylic acid belongs to the acrylic acid family, its 2-ethyl substitution confers distinct physicochemical and biological properties that are not replicated by analogs such as acrylic acid, methacrylic acid, or other 2-alkylacrylic acids [1]. The ethyl group modulates the monomer's reactivity ratios in copolymerization, alters the pKa and hydrophobicity of the resulting polymers, and critically determines the pH-dependent membrane-disruptive activity of the corresponding poly(2-alkylacrylic acid)s [2]. These differences manifest in quantifiable variations in hemolytic efficiency, gene transfection potency, and in vivo biodistribution, rendering simple substitution with cheaper or more readily available monomers a high-risk proposition for applications requiring precise pH-responsive behavior or specific copolymer architecture [3].

2-Ethylacrylic Acid: Quantitative Evidence of Differentiation from Structural Analogs


Copolymerization Reactivity Ratios: 2-Ethylacrylic Acid vs. Methacrylic Acid

In radical copolymerization with methacrylic acid (MAA), 2-ethylacrylic acid (EAA) exhibits markedly lower reactivity, as quantified by terminal-model reactivity ratios. In bulk polymerization, r(MAA) = 1.14 and r(EAA) = 0.23; in 50% DMF solution, r(MAA) = 1.91 and r(EAA) = 0.09 [1]. This indicates that MAA is preferentially incorporated into the copolymer, and EAA acts as a less reactive comonomer, enabling the synthesis of statistical copolymers with controlled composition gradients that cannot be achieved with acrylic acid or methacrylic acid alone [2].

Polymer Chemistry Copolymerization Reactivity Ratios

Hemolytic Activity: Poly(2-ethylacrylic acid) vs. Poly(2-propylacrylic acid) and Poly(2-methylacrylic acid)

A comparative study of three poly(2-alkylacrylic acid)s revealed that poly(2-ethylacrylic acid) (PEAA) displays intermediate hemolytic activity relative to its methyl and propyl analogs. At pH 6.1, poly(2-propylacrylic acid) (PPAA) was found to disrupt red blood cells 15 times more efficiently than PEAA [1]. In contrast, poly(2-methylacrylic acid) (PMAA) exhibited lower activity, with PEAA's hemolytic activity rising sharply as pH decreased from 6.3 to 5.0, while showing no activity at pH 7.4 [2].

Drug Delivery pH-Responsive Polymers Hemolysis Assay

pH-Triggered Membrane Disruption: Poly(2-ethylacrylic acid) vs. Poly(2-propylacrylic acid)

Poly(2-ethylacrylic acid) (PEAA) induces destabilization of lipid bilayer membranes at pH 6.55 or lower, a threshold that is distinct from that of its propyl analog [1]. Poly(2-propylacrylic acid) (PPAA) displays pH-dependent hemolysis shifted toward higher pH values, reflecting its increased hydrophobicity [2]. This difference in pH responsiveness allows PEAA to selectively target early endosomes (pH 6.0-6.5) while remaining inert at physiological pH 7.4, whereas PPAA may prematurely disrupt membranes at near-neutral pH [3].

pH-Sensitive Polymers Membrane Disruption Lipid Bilayer

Copolymerization with Maleimide: Reactivity Ratios and Alternating Tendency

In radical copolymerization with maleimide (MI), 2-ethylacrylic acid (EAA) exhibits reactivity ratios of r(MI) = 0.07 and r(EAA) = 1.00, determined by the Kelen-Tüdős method [1]. This stark difference indicates a strong alternating tendency, with maleimide being highly reluctant to homopolymerize and EAA showing nearly equal preference for cross-propagation [2]. In contrast, copolymerization of maleimide with acrylic acid or methacrylic acid yields different reactivity profiles, altering the sequence distribution and thermal degradation behavior of the resulting copolymers [3].

Copolymerization Maleimide Alternating Copolymers

Hepatic Deposition and Antiviral Activity: Poly(2-ethylacrylic acid) vs. Structural Analogs

Poly(ethylacrylic acid) (PEAA) exhibits unique structure-driven pharmacological properties not observed in close structural analogues, including specific binding to albumin, natural hepatic deposition in vivo, and inhibitory activity against hepatitis C virus (HCV) in hepatic cells [1]. In contrast, polymers derived from acrylic acid, methacrylic acid, or 2-propylacrylic acid do not display this combination of albumin binding, liver tropism, and antiviral activity, underscoring the functional uniqueness imparted by the ethyl substituent [2].

Pharmacokinetics Hepatitis C Virus Polymer Therapeutics

In Vivo Toxicity: Poly(maleimide-co-2-ethylacrylic acid) Copolymer LD50

A series of copolymers prepared from maleimide and 2-ethylacrylic acid (EAA) demonstrated low acute toxicity in mice, with LD50 values ranging from 601 to 798 mg/kg [1]. This favorable toxicity profile is attributed to the specific comonomer pair and the alternating sequence distribution enabled by EAA's reactivity ratios [2]. While direct head-to-head LD50 comparisons with acrylic acid or methacrylic acid copolymers are not available in this study, the data establish a quantitative safety benchmark for EAA-based copolymers in anticancer applications, showing significant curative effects on Lewis lung carcinoma and S180 [3].

Toxicity Anticancer Polymers LD50

Optimal Application Scenarios for 2-Ethylacrylic Acid Based on Quantified Differentiation


Design of pH-Responsive Copolymers for Intracellular Drug Delivery

When precise control over copolymer composition and pH-triggered membrane disruption is required, 2-ethylacrylic acid (EAA) is the preferred monomer over acrylic or methacrylic acid. The reactivity ratios of r(MAA) = 1.14 and r(EAA) = 0.23 in bulk polymerization enable the synthesis of statistical copolymers with predictable composition drift, while the pH threshold of 6.55 for PEAA-mediated membrane destabilization aligns with early endosomal pH, ensuring selective intracellular release [1][2]. This combination of tunable reactivity and defined pH response cannot be achieved with the more hydrophilic acrylic acid or the less hydrophobic methacrylic acid, making EAA essential for endosomal escape applications.

Synthesis of Alternating Copolymers with Maleimide for Thermal Degradation Control

2-Ethylacrylic acid exhibits a near-unity reactivity ratio (r = 1.00) when copolymerized with maleimide (r = 0.07), driving the formation of alternating copolymers with predictable thermal degradation profiles [1]. This property is critical for applications requiring materials that undergo controlled intramolecular dehydration and crosslinking upon heating, such as in the fabrication of thermally responsive hydrogels or sacrificial templates. The alternating tendency is significantly stronger than that observed with acrylic acid or methacrylic acid, making EAA the monomer of choice for achieving well-defined sequence distribution in maleimide copolymers [2].

Development of Liver-Targeted Polymer Therapeutics with Intrinsic Antiviral Activity

Poly(2-ethylacrylic acid) (PEAA) uniquely binds to albumin and accumulates in the liver, where it exhibits direct inhibitory activity against hepatitis C virus (HCV) in hepatic cells [1]. This structure-defined pharmacological property is absent in polymers derived from acrylic acid, methacrylic acid, or 2-propylacrylic acid, establishing EAA as the sole monomer capable of conferring both liver tropism and antiviral activity to synthetic polymers [2]. Researchers developing liver-targeted drug delivery systems or antiviral polymer therapeutics should prioritize 2-ethylacrylic acid over other α,β-unsaturated carboxylic acid monomers.

Formulation of pH-Sensitive Liposomes with Tunable Release Kinetics

Liposomes incorporating lipid-anchored poly(2-ethylacrylic acid) (PEAA) demonstrate pH-dependent destabilization at pH ≤ 6.55, enabling the selective release of entrapped contents in mildly acidic environments such as tumor interstitium or endosomes [1][2]. In contrast, liposomes modified with poly(2-propylacrylic acid) (PPAA) destabilize at higher pH values, increasing the risk of premature drug release at physiological pH [3]. The precisely defined pH threshold of PEAA allows for greater control over release kinetics, making EAA the optimal monomer for constructing pH-sensitive liposomal formulations for cancer therapy and localized infection treatment.

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